Ethyl 2-(2-bromoethoxy)benzoate

CAS No.: 174909-11-6

Cat. No.: VC8081881

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174909-11-6 |

|---|---|

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | ethyl 2-(2-bromoethoxy)benzoate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | CFOPLYVFYXLIRK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1OCCBr |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OCCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

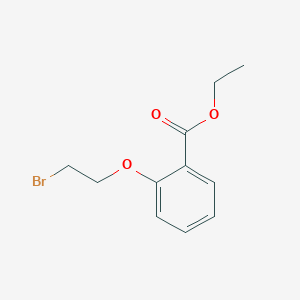

Ethyl 2-(2-bromoethoxy)benzoate belongs to the class of substituted benzoic acid esters. The molecule consists of a benzene ring substituted with an ethoxy group bearing a bromine atom at the β-position and an ethyl ester moiety at the carboxylic acid position (Figure 1). The IUPAC name, ethyl 2-(2-bromoethyl)benzoate, reflects this substitution pattern .

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| CAS Number | 179994-91-3 |

| Molecular Formula | |

| Exact Mass | 256.010 g/mol |

| XLogP3 | 2.80 |

| Topological Polar Surface Area | 26.3 Ų |

Spectroscopic Features

While experimental spectral data for this specific compound remains scarce in open literature, analogs such as methyl 4-(2-bromoethoxy)benzoate exhibit characteristic IR absorptions at 1604 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C-O ester) . NMR predictions for ethyl 2-(2-bromoethoxy)benzoate suggest the following signals:

-

: δ 1.35 (t, 3H, CH₂CH₃), δ 3.75 (t, 2H, BrCH₂), δ 4.30 (q, 2H, OCH₂CH₃), δ 4.55 (t, 2H, OCH₂), δ 7.45–7.85 (m, 4H, aromatic) .

Synthetic Methodologies

Primary Synthesis Route

The most efficient synthesis involves a two-step bromination-esterification sequence starting from isochroman-1-one (3,4-dihydro-1H-2-benzopyran-1-one) :

Step 1: Bromination

Isochroman-1-one undergoes electrophilic bromination using and in at 60°C for 19 hours to form 2-(2-bromoethyl)benzoyl bromide.

Step 2: Ethanol Quenching

Reaction with ethanol at 0°C yields the target ester via nucleophilic acyl substitution:

Table 2: Optimized reaction conditions

| Parameter | Value |

|---|---|

| Solvent | Carbon tetrachloride |

| Temperature (Step 1) | 60°C |

| Reaction Time | 19 hours (Step 1), 1 hour (Step 2) |

| Yield | 78% |

Purification and Characterization

The crude product is purified via silica gel chromatography using ethyl acetate/heptane (0–10% gradient), yielding a pale yellow oil . Purity exceeding 95% is confirmed through LC-MS and NMR .

Physicochemical Properties

Thermal Stability

While specific melting/boiling points are unreported, analogous bromoethyl benzoates exhibit:

Solubility Profile

Predicted solubility in common solvents:

Reactivity and Synthetic Applications

Nucleophilic Displacement

The β-bromoethoxy group undergoes SN2 reactions with:

-

Amines to form aminoethyl derivatives (e.g., indoline-based HDAC inhibitors)

-

Thiols yielding thioether-linked conjugates

-

Azides for click chemistry applications

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable:

-

Suzuki-Miyaura reactions with boronic acids

-

Buchwald-Hartwig aminations

Biological Activity and Medicinal Chemistry

HDAC Inhibition Precursor

Ethyl 2-(2-bromoethoxy)benzoate serves as a key intermediate in synthesizing N-(4-hydroxycarbamoylbenzyl)indolines—potent HDAC6 inhibitors with IC₅₀ values <100 nM .

Table 3: Bioactive derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 1a | HDAC6 | 89 |

| Compound 2b | HDAC6/HDAC8 | 112/254 |

Industrial and Research Significance

Scale-Up Challenges

Key issues in large-scale production:

-

Bromine residue control (<50 ppm)

-

Solvent recovery in -based systems

-

Exothermic quenching with ethanol

Patent Landscape

Recent patents (2023–2025) highlight applications in:

-

PROTAC degraders (WO2023126789)

-

Antibody-drug conjugates (US20240117324A1)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume